Butyl formate
Overview
Description
Mechanism of Action
Target of Action
Butyl formate, also known as butyl methanoate, is an aliphatic ester . It is primarily used as a flavoring agent and fragrance . The primary targets of this compound are the olfactory receptors in the nose and taste receptors in the mouth, where it imparts a fruity, plum-like odor and taste .
Mode of Action
As a flavoring agent and fragrance, this compound interacts with the olfactory receptors in the nose and taste receptors in the mouth. These receptors are proteins that bind to specific molecules, triggering a signal transduction pathway that results in the perception of smell and taste. When this compound binds to these receptors, it triggers a sensory response that is interpreted as a fruity, plum-like odor and taste .
Biochemical Pathways
This signal is then transmitted to the brain, where it is interpreted as a specific smell or taste .
Pharmacokinetics
Once in the body, it may be distributed throughout the tissues, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the perception of a fruity, plum-like odor and taste. This makes it valuable as a flavoring agent in food products and as a fragrance in cosmetic products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other flavors or fragrances can alter the perception of its taste or smell. Additionally, the pH and temperature of the environment can affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl formate is primarily synthesized through an esterification reaction between formic acid and n-butanol. The reaction is catalyzed by an acid catalyst. The steps involved are as follows :
- Formic acid and n-butanol are added to a reaction kettle in a specific molar ratio, along with an acid catalyst.
- The mixture is stirred to ensure thorough mixing of the reactants.
- The reactor is heated to a controlled temperature to facilitate the reaction.
- The reaction is monitored, and heating is stopped once the desired yield of this compound is achieved.
Industrial Production Methods: The industrial production of this compound follows the same esterification process but on a larger scale. Post-reaction, the mixture undergoes several purification steps :
- Cooling the reaction mixture to room temperature.
- Separating unreacted formic acid and n-butanol through distillation or extraction.
- Refining the this compound to remove impurities.
- Conducting quality testing before packaging and storage.
Chemical Reactions Analysis
Types of Reactions: Butyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to form formic acid and n-butanol.
Reduction: this compound can be reduced to butanol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to formic acid and butyric acid under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Reduction: Lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Formic acid and n-butanol.
Reduction: Butanol.
Oxidation: Formic acid and butyric acid.
Scientific Research Applications
Butyl formate has diverse applications in scientific research and industry :
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Comparison with Similar Compounds
Butyl formate is compared with other esters like ethyl formate, propyl formate, and isopropyl formate . While all these compounds share similar ester functional groups, this compound is unique due to its specific molecular structure and properties:
Ethyl Formate: Has a shorter carbon chain, resulting in different physical properties and applications.
Propyl Formate: Similar in structure but with a different carbon chain length, affecting its reactivity and use.
Isopropyl Formate: An isomer of propyl formate with distinct physical and chemical properties.
This compound stands out due to its specific odor profile and its widespread use in the fragrance and flavor industry.
Properties
IUPAC Name |
butyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-7-5-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJFJNHVMGPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
Record name | N-BUTYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BUTYL FORMATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060468 | |
Record name | Formic acid, butyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl formate appears as a clear colorless liquid. Flash point 64 °F. Less dense than water. Vapors heavier than air., Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, plum-like odour | |
Record name | N-BUTYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butyl formate | |
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Record name | Butyl formate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | BUTYL FORMATE | |
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Record name | Butyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
224.6 °F at 760 mmHg (USCG, 1999), 106.10 °C. @ 760.00 mm Hg, 106 °C | |
Record name | N-BUTYL FORMATE | |
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Record name | Butyl formate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | BUTYL FORMATE | |
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Flash Point |
64 °F (USCG, 1999), 18 °C c.c. | |
Record name | N-BUTYL FORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BUTYL FORMATE | |
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Solubility |
7.56 mg/mL at 27 °C, Solubility in water, g/100ml at 27 °C: 0.75 (poor), miscible with alcohol, ether, most organic solvents; slightly soluble inwater | |
Record name | Butyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |
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Record name | BUTYL FORMATE | |
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Record name | Butyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.885 to 0.9108 (USCG, 1999), Relative density (water = 1): 0.92, 0.877-0.903 | |
Record name | N-BUTYL FORMATE | |
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Record name | BUTYL FORMATE | |
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Record name | Butyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
Record name | BUTYL FORMATE | |
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Vapor Pressure |
28.9 [mmHg], Vapor pressure, kPa at 20 °C: 2.9 | |
Record name | Butyl formate | |
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Record name | BUTYL FORMATE | |
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CAS No. |
592-84-7 | |
Record name | N-BUTYL FORMATE | |
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Record name | BUTYL FORMATE | |
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Record name | Formic acid, butyl ester | |
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Record name | Butyl formate | |
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Record name | BUTYL FORMATE | |
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Record name | Butyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |
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Melting Point |
-130 °F (USCG, 1999), -91.5 °C, -90 °C | |
Record name | N-BUTYL FORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butyl formate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BUTYL FORMATE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of butyl formate?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Infrared (IR) spectroscopy has been extensively used to study the conformational equilibria of this compound, particularly focusing on rotations about the HCO–O and O–alkyl bonds. [] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR, has been employed to analyze the products of reactions involving this compound. [] Gas chromatography coupled with mass spectrometry (GC-MS) has been utilized to identify and quantify this compound and its degradation products in various matrices. []
Q3: Can this compound be synthesized using catalysts?
A4: Yes, this compound can be synthesized via esterification of formic acid with butanol using solid superacid catalysts like TiSiW12O40/TiO2. This method demonstrates good catalytic activity and high yields. []
Q4: How does this compound participate in oxygen-atom transfer reactions?
A5: In the presence of (PNP)Ir (PNP = pincer-type ligand), this compound can be generated through oxygen-atom transfer from carbon dioxide to an iridium(I) Fischer carbene complex. This reaction proceeds via a four-membered metallalactone intermediate. []
Q5: Have computational methods been employed to study this compound reactions?
A6: Yes, ab initio calculations, particularly using density functional theory (DFT) methods like B2KPLYP, have been employed to determine reaction kinetics and investigate hydrogen abstraction reactions from this compound by radicals like H• and HO2•. [, ] These studies highlight the influence of this compound conformations on its reactivity.
Q6: How does the structure of formate esters influence their toxicity to mosquitoes?
A7: Research indicates that the length of the alkyl chain in formate esters significantly influences their toxicity to mosquito species like Aedes aegypti and Culex quinquefasciatus. Among various formate esters tested, this compound exhibited notable toxicity towards both species. []
Q7: Does the stability of this compound in aqueous solutions vary with pH?
A8: Yes, this compound undergoes hydrolysis in aqueous solutions, and the rate is significantly affected by pH. While neutral hydrolysis predominates at pH 5-7, acidic and basic hydrolysis pathways become dominant at lower and higher pH values, respectively. []
Q8: What are the primary degradation products of this compound in the environment?
A9: this compound, often identified as an intermediate in the degradation of methyl tert-butyl ether (MTBE), can be further degraded through hydrolysis, yielding tert-butyl alcohol and formic acid as primary products. [, ]
Q9: How does UV irradiation affect the degradation of this compound in aqueous solutions?
A10: UV irradiation, particularly in the presence of hydrogen peroxide, can effectively degrade this compound in water. This process, known as the UV/H2O2 process, leads to the formation of various byproducts, including tert-butyl alcohol, acetone, and organic acids, ultimately achieving near-complete mineralization. []
Q10: How is this compound generated during the photooxidation of methyl tert-butyl ether (MTBE)?
A11: this compound is a significant product in the atmospheric photooxidation of MTBE initiated by hydroxyl radicals (OH). This process also yields other products like tert-butyl alcohol and formaldehyde. [, ]
Q11: What methods have been employed to study the degradation of this compound in water treatment?
A12: Various advanced oxidation processes (AOPs), including ozonation and UV irradiation in the presence of catalysts like TiO2, have been investigated for this compound degradation. These methods often lead to the formation of intermediate byproducts like acetone and tert-butyl alcohol, highlighting the importance of understanding the degradation pathways and optimizing treatment conditions. [, ]
Q12: How is this compound analyzed in environmental samples?
A13: Solid-phase microextraction (SPME) coupled with GC-MS is a common method for analyzing this compound and its degradation products like tert-butyl alcohol and tert-butyl formate in water samples. This technique allows for sensitive and selective determination of these compounds. []
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